N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylcarbamoyl group, a dimethylsulfamoyl group, and a benzamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclopropylcarbamoyl intermediate: This step involves the reaction of cyclopropylamine with a suitable acyl chloride to form the cyclopropylcarbamoyl intermediate.
Attachment of the phenyl group: The intermediate is then reacted with a phenyl halide under appropriate conditions to attach the phenyl group.
Introduction of the dimethylsulfamoyl group: The final step involves the reaction of the intermediate with dimethylsulfamoyl chloride to introduce the dimethylsulfamoyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(methylsulfamoyl)benzamide
- N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(ethylsulfamoyl)benzamide
- N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(propylsulfamoyl)benzamide
Uniqueness
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(dimethylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-23(2)28(26,27)18-11-5-15(6-12-18)20(25)22-17-7-3-14(4-8-17)13-19(24)21-16-9-10-16/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYIQZXTBWIWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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